2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
CAS No.:
Cat. No.: VC13471044
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4O |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C11H16N4O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6,12H2,1H3 |
| Standard InChI Key | GEBZUQFJMOKCDD-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=CN=C1)N(C2CC2)C(=O)CN |
| Canonical SMILES | CC(C1=NC=CN=C1)N(C2CC2)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is 2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide, with the following structural components:
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Acetamide backbone: Central to the molecule, featuring an amino group () at the α-position.
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Cyclopropyl substituent: A three-membered ring attached to the amide nitrogen, introducing steric hindrance and conformational rigidity .
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Pyrazin-2-yl-ethyl group: A pyrazine aromatic ring (a diazine with two nitrogen atoms) linked via an ethyl chain to the amide nitrogen.
Key Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.24 g/mol | |
| CAS Number | 1353966-93-4 | |
| SMILES |
Synthesis and Manufacturing
Optimization Challenges:
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Steric Effects: The cyclopropyl group may hinder reaction efficiency, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .
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Purification: Chromatographic techniques (e.g., silica gel column) are critical due to the compound’s moderate polarity.
Physicochemical Properties
Stability and Solubility
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Solubility: Predicted to be sparingly soluble in water () but soluble in organic solvents like DMSO or ethanol .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.
Biological Activity and Mechanisms
Hypothesized Targets:
| Target | Potential Role | Evidence from Analogs |
|---|---|---|
| NAPE-PLD | Lipid metabolism regulation | |
| GPCRs (e.g., GPR88) | Emotional behavior modulation |
Applications in Medicinal Chemistry
Therapeutic Prospects
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Neurodegenerative Diseases: Cyclopropyl groups enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .
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Oncology: Pyrazine moieties in similar structures show antitumor activity by inhibiting kinases or epigenetic regulators.
Comparative Efficacy:
Challenges and Future Directions
Research Gaps
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Mechanistic Studies: No in vivo data exist for this specific compound.
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Toxicity Profile: Unknown metabolic pathways or off-target effects require elucidation .
Synthetic Advancements
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